molecular formula C9H20N2O B1369145 [1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine CAS No. 914202-87-2

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine

Cat. No.: B1369145
CAS No.: 914202-87-2
M. Wt: 172.27 g/mol
InChI Key: FURWGAXOMMXUJR-UHFFFAOYSA-N
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Description

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine (CAS 914202-87-2) is a pyrrolidine derivative with the molecular formula C₉H₂₀N₂O and a molecular weight of 172.27 g/mol. Key physicochemical properties include a predicted boiling point of 252.6 ± 15.0 °C and a density of 0.949 ± 0.06 g/cm³ . The compound features a pyrrolidine ring substituted with a methoxypropyl group at the 1-position and a methanamine group at the 3-position.

Properties

IUPAC Name

[1-(3-methoxypropyl)pyrrolidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-12-6-2-4-11-5-3-9(7-10)8-11/h9H,2-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWGAXOMMXUJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1CCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80589601
Record name 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914202-87-2
Record name 1-(3-Methoxypropyl)-3-pyrrolidinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=914202-87-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(3-Methoxypropyl)pyrrolidin-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80589601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with certain amine oxidases, which are enzymes that catalyze the oxidation of amines. The nature of these interactions often involves the formation of a Schiff base intermediate, which is crucial for the catalytic activity of these enzymes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. This inhibition results in increased levels of neurotransmitters such as serotonin and dopamine, which can influence mood and behavior.

Biological Activity

[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine, also known as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and a methoxypropyl substituent. Understanding its biological activity is crucial for evaluating its therapeutic potential in various medical applications.

  • IUPAC Name : this compound
  • CAS Number : 914202-87-2
  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : 139.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Research indicates that the compound may exhibit affinity for serotonin receptors, particularly the 5-HT6 receptor, which is implicated in cognitive function and mood regulation . The introduction of the methoxypropyl group enhances binding affinity and selectivity towards these targets, potentially leading to improved pharmacological effects.

Pharmacological Properties

  • Serotonin Receptor Modulation :
    • Studies have shown that this compound can enhance the activity of serotonin receptors, which play a significant role in mood regulation and anxiety management .
    • The compound's structural modifications increase its efficacy as a dual ligand for both 5-HT6 and D3 receptors, suggesting potential applications in treating mood disorders and schizophrenia.
  • Neuroprotective Effects :
    • Preliminary research indicates that this compound may exhibit neuroprotective properties by modulating neurotransmitter levels in the brain. This effect could be beneficial in conditions such as Alzheimer's disease and other neurodegenerative disorders.
  • Antidepressant Activity :
    • The compound's ability to interact with serotonin pathways suggests potential antidepressant effects. Animal models have demonstrated improvements in depressive behaviors following administration of similar compounds with structural similarities .

Table: Summary of Biological Activities

Activity TypeDescriptionEvidence Source
Serotonin Receptor ModulationEnhances binding affinity for 5-HT6 receptorsPMC Study
Neuroprotective EffectsPotential to protect neuronal cells from damageAnimal Models
Antidepressant ActivityImprovement in depressive behaviors observedComparative Pharmacology Studies

Relevant Research Findings

  • A study published in PMC highlighted that compounds similar to this compound showed increased affinity for serotonin receptors when alkyl substituents were introduced . This finding supports the hypothesis that structural modifications can significantly influence biological activity.
  • Further investigations into the pharmacodynamics of this compound reveal that it may stabilize receptor interactions through hydrogen bonding, enhancing its therapeutic efficacy .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties References
This compound (914202-87-2) C₉H₂₀N₂O 172.27 3-Methoxypropyl, methanamine Boiling point: 252.6°C; Density: 0.949 g/cm³
[1-(3-Aminopropyl)pyrrolidin-2-yl]-methanol (878684-92-5) C₉H₂₀N₂O 172.27 3-Aminopropyl, hydroxymethyl Presence of hydroxyl and amine groups enhances hydrogen-bonding capacity
1-[1-(3-Chlorophenyl)pyrrolidin-3-yl]methanamine (1017428-33-9) C₁₂H₁₅ClN₂ 230.71 3-Chlorophenyl Aromatic chlorophenyl group increases lipophilicity and steric bulk
N-Ethyl-3-pyrrolidinemethanamine (99724-17-1) C₈H₁₈N₂ 142.25 Ethyl, methanamine Simplified structure; lower molecular weight and boiling point
[1-(4-Fluorophenyl)pyrrolidin-3-yl]methanamine hydrochloride (1255717-06-6) C₁₁H₁₄FN₂·HCl 244.70 4-Fluorophenyl, hydrochloride salt Fluorine introduces electronegativity; salt form improves solubility
[6-(Cyclopropylmethoxy)pyridin-3-yl]methanamine (20049-03-0) C₁₀H₁₄N₂O 178.23 Pyridine core, cyclopropylmethoxy Pyridine ring enhances aromaticity; cyclopropyl adds steric hindrance
(1-Isopropyl-3-pyrrolidinyl)-N-methylmethanamine (884504-73-8) C₉H₂₀N₂ 156.27 Isopropyl, N-methyl Branched isopropyl group increases lipophilicity

Structural Analysis

  • Substituent Effects: The methoxypropyl group in the target compound provides a flexible aliphatic chain with an electron-donating methoxy group, enhancing solubility in polar solvents . In contrast, analogs like the 3-chlorophenyl (CAS 1017428-33-9) and 4-fluorophenyl (CAS 1255717-06-6) derivatives introduce aromaticity and electron-withdrawing effects, which may influence binding to hydrophobic pockets in biological targets .

Physicochemical Properties

  • Boiling Point and Density : The target compound’s relatively high boiling point (252.6°C) reflects strong intermolecular forces from its polar methoxy and amine groups. Simpler analogs like N-Ethyl-3-pyrrolidinemethanamine (CAS 99724-17-1) exhibit lower molecular weights and boiling points due to reduced polarity .
  • Solubility : Hydrochloride salts (e.g., CAS 1255717-06-6) demonstrate improved aqueous solubility compared to free bases, a critical factor in pharmaceutical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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